The Emergent Role of 4-Methyl-2-morpholinoquinoline in Oncology: A Mechanistic Exploration
The Emergent Role of 4-Methyl-2-morpholinoquinoline in Oncology: A Mechanistic Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Within this class, 4-Methyl-2-morpholinoquinoline is emerging as a compound of significant interest for its potential applications in oncology. While direct, in-depth mechanistic studies on this specific molecule are still maturing, a compelling body of evidence derived from structurally analogous compounds points towards a primary mechanism of action centered on the inhibition of the Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR signaling pathway. This guide synthesizes the current understanding of this proposed mechanism, details the experimental methodologies required for its validation, and provides insights into the structure-activity relationships that govern the therapeutic potential of morpholino-substituted quinolines.
Introduction: The Quinoline Scaffold and the Promise of Morpholino-Substitutions
Quinoline and its derivatives have long been recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of its biological effects. The incorporation of a morpholine moiety, a common substituent in medicinal chemistry, is often employed to enhance aqueous solubility, improve pharmacokinetic profiles, and modulate target binding affinity.
Recent investigations into morpholino-substituted quinazolines and quinolines have revealed a consistent pattern of activity against various cancer cell lines.[3][4][5] These studies strongly suggest that the morpholino group, in conjunction with the quinoline core, plays a crucial role in the inhibition of key cellular signaling pathways implicated in cancer progression. This guide will focus on the hypothesized mechanism of action for 4-Methyl-2-morpholinoquinoline, drawing upon the established activities of its close structural relatives.
Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[6][7] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Based on extensive research on analogous compounds, the proposed primary mechanism of action for 4-Methyl-2-morpholinoquinoline is the direct or indirect inhibition of one or more key kinases within this pathway, most notably PI3K itself.[8][9][10][11]
The PI3K/Akt/mTOR Signaling Cascade: A Brief Overview
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) at the cell surface. This leads to the recruitment and activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, including the serine/threonine kinase Akt (also known as Protein Kinase B).
Once recruited to the plasma membrane, Akt is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2). Activated Akt then phosphorylates a multitude of downstream substrates, leading to the promotion of cell survival (by inhibiting pro-apoptotic proteins like Bad) and cell cycle progression. A crucial downstream effector of Akt is the mammalian target of rapamycin complex 1 (mTORC1), which, when activated, promotes protein synthesis and cell growth.
The Role of 4-Methyl-2-morpholinoquinoline as a Putative PI3K Inhibitor
It is hypothesized that 4-Methyl-2-morpholinoquinoline functions as an ATP-competitive inhibitor of the p110 catalytic subunit of Class I PI3K isoforms (α, β, δ, and γ). The quinoline core is thought to occupy the adenine-binding region of the ATP-binding pocket, while the morpholino group may form hydrogen bonds with key residues in the hinge region or the solvent-exposed front of the active site, thereby enhancing binding affinity and selectivity. The methyl group at the 4-position of the quinoline ring likely contributes to hydrophobic interactions within the active site, further stabilizing the inhibitor-enzyme complex.
The inhibition of PI3K by 4-Methyl-2-morpholinoquinoline would lead to a reduction in PIP3 levels, thereby preventing the activation of Akt and the subsequent downstream signaling events. This would ultimately result in the induction of apoptosis and the suppression of tumor cell proliferation and survival.
Figure 1: Hypothesized mechanism of action for 4-Methyl-2-morpholinoquinoline.
Experimental Validation of the Mechanism of Action
A series of well-established in vitro and cell-based assays are required to rigorously validate the hypothesized mechanism of action of 4-Methyl-2-morpholinoquinoline.
In Vitro Kinase Inhibition Assays
Direct evidence of PI3K inhibition can be obtained through in vitro kinase assays. These assays measure the ability of the compound to inhibit the enzymatic activity of purified PI3K isoforms.
Experimental Protocol: PI3K Enzyme Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
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Reagents: Purified recombinant human PI3K isoforms (α, β, δ, γ), LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ 647-PIP2 tracer, ATP.
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Procedure:
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Prepare a serial dilution of 4-Methyl-2-morpholinoquinoline in the assay buffer.
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In a 384-well plate, add the PI3K enzyme, the Eu-anti-GST antibody, and the test compound.
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Incubate for 20 minutes at room temperature.
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Add the Alexa Fluor™ 647-PIP2 tracer and ATP.
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Incubate for 60 minutes at room temperature.
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Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
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Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the PI3K enzyme activity.
Cell-Based Assays to Assess Downstream Signaling
Western blotting is a powerful technique to determine if 4-Methyl-2-morpholinoquinoline inhibits the PI3K/Akt/mTOR pathway in a cellular context.
Experimental Protocol: Western Blot Analysis of Akt Phosphorylation
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Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7, A549) to 70-80% confluency.
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Treatment: Treat the cells with varying concentrations of 4-Methyl-2-morpholinoquinoline for a specified time (e.g., 2-24 hours).
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Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).
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Wash and incubate with HRP-conjugated secondary antibodies.
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-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities to determine the ratio of phospho-Akt to total Akt.
Figure 2: General workflow for Western blot analysis.
Cellular Proliferation and Apoptosis Assays
To confirm the functional consequences of PI3K/Akt/mTOR pathway inhibition, cell viability and apoptosis assays are essential.
Experimental Protocol: MTT Cell Viability Assay
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Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
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Treatment: Treat the cells with a serial dilution of 4-Methyl-2-morpholinoquinoline for 48-72 hours.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
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Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Table 1: Representative IC50 Values for Structurally Related Morpholino-Quinoline/Quinazoline Derivatives
| Compound ID | Cell Line | IC50 (µM) | Target(s) | Reference |
| Compound 3c | HepG2 | 11.42 | Anticancer | [2] |
| Compound 3d | HepG2 | 8.50 | Anticancer | [2] |
| Compound 3e | HepG2 | 12.76 | Anticancer | [2] |
| T10 | HCT-116 | < 4 | PI3Kα | [3] |
| AK-3 | A549 | 10.38 | Anticancer | [4] |
| AK-3 | MCF-7 | 6.44 | Anticancer | [4] |
| AK-10 | A549 | 8.55 | Anticancer | [4] |
| AK-10 | MCF-7 | 3.15 | Anticancer | [4] |
| 15e | A375 | 0.58 | PI3K p110α | [5] |
Note: This table provides context for the potential potency of 4-Methyl-2-morpholinoquinoline based on the activities of structurally similar compounds.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents.[12] For morpholino-substituted quinolines and quinazolines, the following SAR trends have been observed:
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The Morpholino Group: The presence of the morpholino moiety is often crucial for PI3K inhibitory activity. Its ability to form hydrogen bonds and its favorable physicochemical properties contribute significantly to target engagement.
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Substitution at the 4-Position: The nature of the substituent at the 4-position of the quinoline ring can greatly influence potency and selectivity. In the case of 4-Methyl-2-morpholinoquinoline, the methyl group likely provides beneficial hydrophobic interactions.
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The Quinoline Core: The quinoline scaffold itself is a key pharmacophoric element, providing the necessary framework for interaction with the ATP-binding pocket of kinases.
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of 4-Methyl-2-morpholinoquinoline is still emerging, a strong body of literature on structurally related compounds provides a compelling hypothesis centered on the inhibition of the PI3K/Akt/mTOR signaling pathway. This guide has outlined the key components of this proposed mechanism and provided a framework of experimental protocols for its validation.
Future research should focus on:
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Direct Target Identification: Employing techniques such as chemical proteomics and affinity chromatography to definitively identify the direct binding partners of 4-Methyl-2-morpholinoquinoline.
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In Vivo Efficacy Studies: Evaluating the antitumor activity of 4-Methyl-2-morpholinoquinoline in preclinical animal models of cancer.
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Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.
The continued exploration of 4-Methyl-2-morpholinoquinoline and its analogs holds significant promise for the development of novel and effective anticancer therapeutics.
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